N-(2,3-dimethoxybenzyl)cycloheptanamine

Lipophilicity ADME Medicinal Chemistry

N-(2,3-dimethoxybenzyl)cycloheptanamine (CAS 416869-65-3) is a substituted cycloheptylbenzylamine screening compound, supplied as a free base with a molecular formula of C16H25NO2 and a molecular weight of 263.38 g/mol. It is catalogued within the ChemBridge screening library as CHEMBRDG-BB 5465076.

Molecular Formula C16H25NO2
Molecular Weight 263.37 g/mol
CAS No. 416869-65-3
Cat. No. B093522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethoxybenzyl)cycloheptanamine
CAS416869-65-3
Molecular FormulaC16H25NO2
Molecular Weight263.37 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)CNC2CCCCCC2
InChIInChI=1S/C16H25NO2/c1-18-15-11-7-8-13(16(15)19-2)12-17-14-9-5-3-4-6-10-14/h7-8,11,14,17H,3-6,9-10,12H2,1-2H3
InChIKeyJRCICDNIEWBFRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,3-dimethoxybenzyl)cycloheptanamine (CAS 416869-65-3): Physicochemical Profile and Comparator Context for Scientific Procurement


N-(2,3-dimethoxybenzyl)cycloheptanamine (CAS 416869-65-3) is a substituted cycloheptylbenzylamine screening compound, supplied as a free base with a molecular formula of C16H25NO2 and a molecular weight of 263.38 g/mol . It is catalogued within the ChemBridge screening library as CHEMBRDG-BB 5465076 . The compound exhibits a calculated LogP of 3.75 and a predicted pKa of 9.56 ± 0.20, indicative of a moderately lipophilic secondary amine . Its topological polar surface area (tPSA) is 30.5 Ų, with three hydrogen bond acceptors and one donor . This compound serves as a valuable building block and screening candidate, and its selection over structurally related analogs requires a rigorous, data-driven justification of its unique physicochemical and structural attributes .

Why N-(2,3-dimethoxybenzyl)cycloheptanamine Cannot Be Simply Swapped: A Comparator-Based Rationale


Substituting N-(2,3-dimethoxybenzyl)cycloheptanamine with a close structural analog (e.g., regioisomeric dimethoxybenzyl or trimethoxybenzyl cycloheptanamines) is not scientifically valid without explicit, quantitative justification. Even minor alterations in methoxy substitution pattern, ring size, or counterion status (free base vs. salt) can significantly alter key physicochemical parameters such as lipophilicity (LogP), polar surface area (tPSA), and basicity (pKa) . These parameters directly govern a compound's behavior in high-throughput screening (HTS) assays, affecting solubility, passive membrane permeability, and non-specific binding [1]. The following quantitative evidence demonstrates that the target compound possesses a unique combination of these attributes relative to its closest analogs, thereby justifying its specific procurement for focused screening campaigns and medicinal chemistry optimization [2].

Quantitative Differentiation Evidence for N-(2,3-dimethoxybenzyl)cycloheptanamine vs. Closest Analogs


Moderate Lipophilicity (LogP 3.75) Distinguishes Target Compound from More Hydrophobic 2,5- and 3,5-Regioisomers

The target compound's calculated LogP of 3.75 is significantly lower than that of its closest regioisomers: N-(2,5-dimethoxybenzyl)cycloheptanamine (LogP 4.10) and N-(3,5-dimethoxybenzyl)cycloheptanamine (LogP 4.10) . This ~0.35 log unit difference indicates the 2,3-dimethoxy substitution pattern reduces overall hydrophobicity relative to the 2,5- and 3,5-analogs, which is a critical determinant for differential aqueous solubility and membrane partitioning [1].

Lipophilicity ADME Medicinal Chemistry

Topological Polar Surface Area (tPSA) of 30.5 Ų Provides a Differentiated Balance for CNS Penetration Compared to Trimethoxy Analog

The target compound has a tPSA of 30.5 Ų , which is markedly lower than the 39.7 Ų of N-(3,4,5-trimethoxybenzyl)cycloheptanamine . This 9.2 Ų difference is substantial in the context of blood-brain barrier (BBB) penetration, where a tPSA threshold of <60-70 Ų is often required, and even small variations can significantly impact passive CNS exposure [1]. The target compound's tPSA is optimized for potential CNS activity while retaining a more favorable lipophilicity profile.

CNS Drug Design Permeability tPSA

Distinct 2D/3D Similarity Profiles Differentiate Target from 93-95% Analogous Compounds in ChemBridge Library

When compared against the ChemBridge screening library, N-(2,3-dimethoxybenzyl)cycloheptanamine exhibits specific 2D and 3D similarity scores to its closest analogs. For example, N-(3,4,5-trimethoxybenzyl)cycloheptanamine shows 95% 2D similarity but only 86% 3D similarity, while N-(3,5-dimethoxybenzyl)cyclooctanamine shows 93% 2D similarity . The 2,3-dimethoxy substitution pattern imparts a unique three-dimensional conformation that distinguishes it from even highly similar 2D neighbors, which can be critical for target recognition and binding [1].

Cheminformatics Library Screening Chemical Diversity

Free Base Form with Predicted pKa 9.56 Offers Distinct Handling and Solubility Profile vs. Hydrobromide Salt

The target compound is supplied as a free base with a predicted pKa of 9.56 ± 0.20 . Its hydrobromide salt counterpart (CAS 1609409-41-7) has a molecular weight of 344 g/mol and a slightly higher LogP of 3.76 . The free base form is generally preferred for initial screening due to its lower molecular weight and absence of a counterion, which can interfere with certain assay readouts (e.g., ion channel assays) or complicate formulation development [1].

Salt Selection Formulation Physicochemical Properties

High-Value Procurement Scenarios for N-(2,3-dimethoxybenzyl)cycloheptanamine Based on Differentiated Evidence


Focused CNS Screening Library Design

This compound is optimally selected for the construction of a focused CNS screening library due to its balanced lipophilicity (LogP 3.75) and low topological polar surface area (tPSA 30.5 Ų) . Compared to more lipophilic analogs (LogP 4.10) or those with higher tPSA (39.7 Ų), this compound resides in a more favorable physicochemical space for passive blood-brain barrier penetration, reducing the risk of high attrition rates in early hit-to-lead stages [1].

Chemical Diversity Enhancement for HTS Campaigns

The compound's unique 3D conformational profile, as evidenced by a 14% divergence in 3D similarity from its closest 2D analog (95% 2D similarity), makes it a high-value addition to enhance the chemical diversity of a high-throughput screening deck . Procurement of this specific regioisomer minimizes redundancy with existing structurally similar compounds, increasing the likelihood of identifying novel, patentable hits [1].

Free Base Starting Material for Medicinal Chemistry Optimization

The free base form (MW 263.38, pKa 9.56) is the preferred procurement choice for medicinal chemistry laboratories initiating a synthetic optimization program . It avoids the need for neutralization steps required with the hydrobromide salt, which can introduce assay artifacts and complicate reaction workup. This directly saves time and resources in early-stage lead optimization [1].

GPCR and Ion Channel Targeted Screening

Given its physicochemical profile and inclusion in ChemBridge's GPCR- and ion channel-focused libraries, this compound is well-suited for primary screening against these therapeutically relevant target families . Its moderate lipophilicity reduces the likelihood of non-specific, promiscuous binding often observed with highly hydrophobic screening hits, improving the signal-to-noise ratio in functional assays [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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